Sl0101
Overview
Description
SL0101 is a kaempferol glycoside isolated from the tropical plant F. refracta . It is a cell-permeable, selective, reversible, ATP-competitive p90 Ribosomal S6 Kinase (RSK) inhibitor . It has an IC50 of 89 nM and is a selective RSK1/2 inhibitor, with a Ki of 1 μM .
Synthesis Analysis
The enantioselective syntheses of naturally occurring kaempferol glycoside SL0101 and its analogues have been achieved in 7−10 steps . The routes rely upon a diastereoselective palladium-catalyzed glycosylation, ketone reduction, and dihydroxylation to introduce the rhamno-stereochemistry . The asymmetry of the sugar moiety of these kaempferol glycosides was derived from Noyori reduction of an acylfuran .Molecular Structure Analysis
The molecular structure of SL0101 is complex and involves a kaempferol glycoside . The structure is influenced by the processes of glycosylation, ketone reduction, and dihydroxylation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of SL0101 include a diastereoselective palladium-catalyzed glycosylation, ketone reduction, and dihydroxylation . These reactions introduce the rhamno-stereochemistry to the kaempferol glycoside .Scientific Research Applications
Synthesis of SL0101 Carbasugar Analogues
- Scientific Field: Organic Chemistry .
- Application Summary: SL0101 and its analogues were synthesized using a palladium-catalyzed glycosylation/post-glycosylation approach . This method was used for the enantioselective synthesis of a cyclitol analogue of SL0101, its D-sugar enantiomer, as well as several acetylation pattern analogues .
- Methods of Application: The synthesis involved a highly regio- and stereospecific palladium-catalyzed allylation and post-glycosylation reaction sequence for the installation of either D- or L-cyclitols . A selective C-2 acylation was carried out on diol 18 via orthoacetate formation and kinetic hydrolysis .
- Results: The synthesis resulted in the production of SL0101 and its analogues, including its D-sugar enantiomer .
Inhibition of RSK1-2 in Cancer Research
- Scientific Field: Cancer Research .
- Application Summary: SL0101 and its analogues have been recognized as inhibitors of RSK1-2, a family of serine/threonine kinases linked to cancer cell growth . These inhibitors have the potential to be chemotherapies for human cancers .
- Methods of Application: The inhibitors were synthesized and screened for RSK2 inhibitory activities .
- Results: The inhibitors were found to be effective in inhibiting RSK1-2 .
Inhibition of Proliferation in Glioblastoma Cell Lines
- Scientific Field: Neuro-Oncology .
- Application Summary: SL0101 was found to impair the proliferation of glioblastoma cell lines . This effect was not related to the RSK1 status of the cells .
- Methods of Application: The effects of SL0101 were studied on four different glioblastoma cell lines (LN18, LN229, U87MG, and A172) using a suboptimal concentration of SL0101 (50 μM) .
- Results: SL0101 was found to inhibit basal and EGF-stimulated proliferation, and it was more potent than 100 nM rapamycin in some of the cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S,3S,4S,5R,6S)-4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3/t10-,20+,21-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZSDJHGMAEGZ-IGKKHSBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197567 | |
Record name | Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-2-(4-Hydroxyphenyl)-4-Oxo-4h-Chromen-3-Yl 3,4-Di-O-Acetyl-6-Deoxy-Alpha-L-Mannopyranoside | |
CAS RN |
77307-50-7 | |
Record name | Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77307-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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